molecular formula C6H3BBr2F3K B1647650 Potassium 3,5-dibromophenyltrifluoroborate CAS No. 929626-21-1

Potassium 3,5-dibromophenyltrifluoroborate

Cat. No. B1647650
CAS RN: 929626-21-1
M. Wt: 341.8 g/mol
InChI Key: VVJGGBRKFGESKI-UHFFFAOYSA-N
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Description

Potassium 3,5-dibromophenyltrifluoroborate is a chemical compound with the CAS Number: 929626-21-1 . It has a molecular weight of 341.8 and its IUPAC name is potassium (3,5-dibromophenyl)trifluoroborate . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H3BBr2F3.K/c8-5-1-4 (7 (10,11)12)2-6 (9)3-5;/h1-3H;/q-1;+1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, a category to which Potassium 3,5-dibromophenyltrifluoroborate belongs, are widely used in cross-coupling reactions. For instance, they participate in the first cross-coupling reaction with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle, highlighting their utility in creating biphenyl structures under phosphine-free conditions (E. Alacid, C. Nájera, 2008). These reactions are crucial for synthesizing complex organic molecules, serving as a backbone for materials science, pharmaceuticals, and agrochemicals.

Synthesis of Functionalized Organotrifluoroborates

This compound is involved in the synthesis of functionalized organotrifluoroborates through nucleophilic substitution reactions. This process is essential for preparing a wide variety of organotrifluoroborate compounds, which are valuable intermediates in organic synthesis (G. Molander, J. Ham, 2006). These compounds offer a stable and versatile option for creating boronic esters and acids, pivotal in Suzuki-Miyaura cross-coupling reactions.

Hydrolysis and Suzuki-Miyaura Coupling

Research on the hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids reveals the "slow release" strategy in Suzuki-Miyaura coupling reactions. The controlled hydrolysis rate minimizes side reactions, enhancing the efficiency of cross-coupling processes. This understanding is crucial for optimizing reaction conditions in synthetic organic chemistry (A. Lennox, G. Lloyd‐Jones, 2012).

Electrophile-Nucleophile Interactions

The structural and vibrational analysis of related potassium trifluoroborate salts indicates the impact of substituents on electrophile-nucleophile interactions. These insights are vital for designing more reactive or stable intermediates for synthetic applications, affecting the efficiency and selectivity of organic reactions (M. A. Iramain, A. Ledesma, S. Brandán, 2019).

Advanced Materials and Energy Storage

Beyond classical organic synthesis, potassium trifluoroborate salts contribute to materials science, such as in the development of polymer electrolyte membranes for CO2 separation. The study on potassium tetrafluoroborate as a CO2 carrier in composite membranes showcases the potential of these salts in environmental and energy applications (H. Lee, S. Kang, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315-H319 , which indicate that it causes skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

Potassium 3,5-dibromophenyltrifluoroborate is a chemical compound used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended that the compound be stored in an inert atmosphere at room temperature . This suggests that exposure to oxygen or other reactive substances could potentially affect its stability and efficacy.

properties

IUPAC Name

potassium;(3,5-dibromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBr2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJGGBRKFGESKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBr2F3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929626-21-1
Record name Borate(1-), (3,5-dibromophenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929626-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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